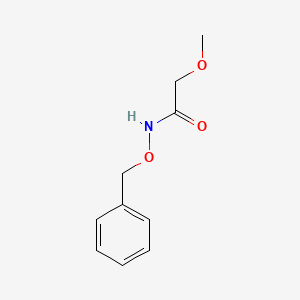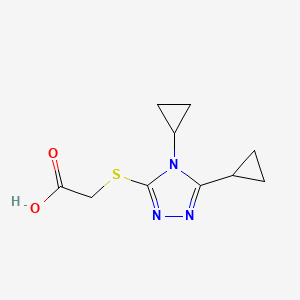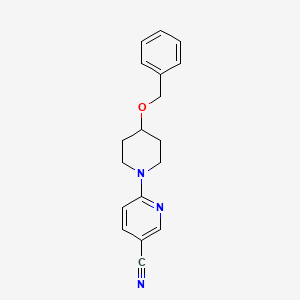
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C18H19N3O It is a derivative of nicotinonitrile, featuring a piperidine ring substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile typically involves the reaction of 4-(benzyloxy)piperidine with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the nitrile carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Applications De Recherche Scientifique
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperidin-4-yl)nicotinonitrile: Lacks the benzyloxy group, which may affect its binding properties and reactivity.
6-(4-(Methoxy)piperidin-1-yl)nicotinonitrile: Features a methoxy group instead of a benzyloxy group, potentially altering its chemical behavior and applications.
Uniqueness
6-(4-(Benzyloxy)piperidin-1-yl)nicotinonitrile is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Propriétés
Formule moléculaire |
C18H19N3O |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
6-(4-phenylmethoxypiperidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c19-12-16-6-7-18(20-13-16)21-10-8-17(9-11-21)22-14-15-4-2-1-3-5-15/h1-7,13,17H,8-11,14H2 |
Clé InChI |
RLYHYXMLOJWTJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCC2=CC=CC=C2)C3=NC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
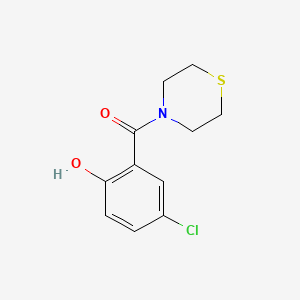



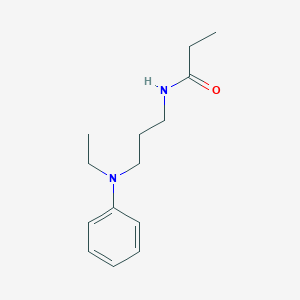

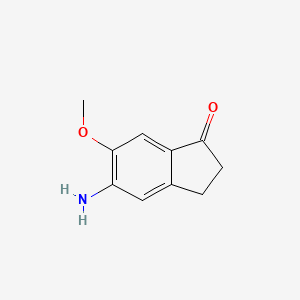
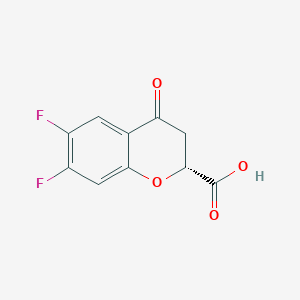
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
